molecular formula C17H11ClN2O4 B11593200 4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid

4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid

Cat. No.: B11593200
M. Wt: 342.7 g/mol
InChI Key: ZHJIVSXSLLTLDM-RIYZIHGNSA-N
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Description

4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid typically involves multiple steps, starting with the preparation of the imidazolidinone ring. One common method involves the reaction of 3-chlorobenzaldehyde with glycine to form the intermediate Schiff base, which is then cyclized to form the imidazolidinone ring. The final step involves the condensation of the imidazolidinone intermediate with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl}dibenzoic acid
  • 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester

Uniqueness

4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group, an imidazolidinone ring, and a benzoic acid moiety sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H11ClN2O4

Molecular Weight

342.7 g/mol

IUPAC Name

4-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11ClN2O4/c18-12-2-1-3-13(9-12)20-15(21)14(19-17(20)24)8-10-4-6-11(7-5-10)16(22)23/h1-9H,(H,19,24)(H,22,23)/b14-8+

InChI Key

ZHJIVSXSLLTLDM-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/NC2=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)NC2=O

Origin of Product

United States

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